molecular formula C7H14ClNO B2913185 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride CAS No. 1415562-41-2

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride

Cat. No.: B2913185
CAS No.: 1415562-41-2
M. Wt: 163.65
InChI Key: UMUIAMGJZRBZIM-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride (CAS: 1415562-41-2) is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (aza) atoms in a six-membered ring system. Its molecular formula is C₆H₁₁NO·HCl, and it has a molecular weight of 149.62 g/mol . This compound is utilized as a building block in medicinal chemistry and organic synthesis due to its rigid spirocyclic framework, which enhances conformational control in drug design.

Properties

IUPAC Name

3,3-dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6(2)5-9-7(6)3-8-4-7;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUIAMGJZRBZIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC12CNC2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen functionalities. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups .

Scientific Research Applications

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and analogous spirocyclic systems:

Compound Name Heteroatoms/Substituents Molecular Formula CAS Number Key Applications
3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane HCl O, N; 3,3-dimethyl groups C₆H₁₁NO·HCl 1415562-41-2 Medicinal chemistry building block
1-Oxa-6-azaspiro[3.3]heptane HCl O, N; no substituents C₅H₉NO·HCl 1359704-67-8 Intermediate in organic synthesis
2,6-Diazaspiro[3.3]heptane HCl Two N atoms C₅H₁₀N₂·HCl 321890-22-6 Pd-catalyzed amination reactions
2-Thia-6-selenaspiro[3.3]heptane S, Se C₅H₈SSe N/A Coordination chemistry ligands
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide HCl S (as sulfone), N C₅H₉NO₂S·HCl 1352546-75-8 Protein degrader building blocks

Key Observations :

  • Heteroatom Influence : The oxygen in the target compound reduces polarizability compared to sulfur/selenium analogs (e.g., 2-Thia-6-selenaspiro[3.3]heptane), making it less suited for metal coordination but more stable in aqueous environments .
  • Diazaspiro Analogs : Compounds like 2,6-Diazaspiro[3.3]heptane HCl exhibit higher basicity due to dual nitrogen atoms, enabling applications in catalysis (e.g., Pd-mediated aryl amination) .

Physicochemical Properties

Property 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane HCl 1-Oxa-6-azaspiro[3.3]heptane HCl 2,6-Diazaspiro[3.3]heptane HCl
Molecular Weight (g/mol) 149.62 135.59 138.61
logP (Predicted) ~1.2 ~0.5 ~0.8
Water Solubility Moderate High High
Melting Point Not reported 119–121°C (analog in ) 119–121°C

Notes:

  • The dimethyl groups in the target compound increase logP by ~0.7 units compared to the unsubstituted analog, enhancing lipophilicity .
  • Sulfur-containing analogs (e.g., 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide HCl) exhibit even higher logP (~1.5) due to the sulfone group .

Biological Activity

3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane;hydrochloride, known for its unique spirocyclic structure, is a compound of significant interest in medicinal chemistry and drug development. Its structural characteristics suggest potential biological activities that merit detailed exploration.

  • Molecular Formula : C7H14ClNO
  • Molecular Weight : 163.65 g/mol
  • CAS Number : 1415562-41-2
  • Purity : Typically around 95% to 98% in commercial preparations.

Biological Activity Overview

Research indicates that compounds with spirocyclic structures, particularly azaspiro derivatives, exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some studies have highlighted the efficacy of azaspiro compounds against various bacterial strains, suggesting potential applications in treating infections.
  • CNS Activity : The structural similarity to piperidine derivatives positions this compound as a candidate for exploring central nervous system (CNS) effects, including anxiolytic and analgesic properties.

Antimicrobial Activity

In a study evaluating the antimicrobial properties of various azaspiro compounds, 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane showed promising results against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound possesses notable antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance.

CNS Activity

A pharmacological evaluation was conducted to assess the CNS effects of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane. In rodent models, the compound was administered at varying doses (5 mg/kg to 20 mg/kg), and the following observations were made:

  • Anxiolytic Effects : The compound exhibited significant anxiolytic behavior in the elevated plus maze test, with a notable increase in time spent in the open arms compared to controls.
  • Analgesic Effects : In the formalin test, a dose-dependent reduction in pain behavior was observed, suggesting potential analgesic properties.

The proposed mechanism of action for the biological activity of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane primarily involves interaction with neurotransmitter systems similar to those influenced by traditional CNS-active drugs. Its ability to modulate GABAergic pathways may contribute to its anxiolytic effects.

Q & A

Q. What synthetic routes are optimized for multigram-scale preparation of 3,3-Dimethyl-1-oxa-6-azaspiro[3.3]heptane hydrochloride?

  • Methodological Answer : A scalable synthesis involves hydroxide-facilitated alkylation to form the azetidine ring. For example, in analogous spiro compounds, 3,3-bis(bromomethyl)oxetane reacts with amines under Schotten–Baumann conditions, achieving >87% yield after distillation . Key steps include:
  • Reagent Optimization : Use of sodium hydroxide to promote ring closure.
  • Scale-Up : Demonstrated at 100 g scale with >99% purity via recrystallization.
  • Table :
StepReagent/ConditionYield (%)Purity (%)
AlkylationNaOH, 60°C, 12 h87>99
DistillationReduced pressure72>95

Q. Which analytical techniques are recommended for structural characterization of this spiro compound?

  • Methodological Answer :
  • X-ray Crystallography : Single crystals grown from CH₂Cl₂ solutions refine molecular geometry, with H atoms placed via riding models (C–H = 0.95–0.99 Å, Uiso(H) = 1.2Ueq(C)) .
  • NMR Spectroscopy : ¹H/¹³C NMR resolves methyl and spirocyclic proton environments.
  • TLC Purity Check : Use silica gel plates with chloroform/ethyl acetate/formic acid (8:3:3) for baseline separation .

Advanced Research Questions

Q. How can conflicting stereochemical data from NMR and X-ray analyses be resolved for this compound?

  • Methodological Answer :
  • Complementary Techniques : Pair NOESY/ROESY NMR with DFT calculations to validate spatial arrangements.
  • Data Reconciliation : If X-ray shows planar azetidine but NMR suggests puckering, consider dynamic effects (e.g., ring-flipping) via variable-temperature NMR .
  • Case Study : For similar azaspiro compounds, hybrid models combining crystallographic data with molecular dynamics simulations resolved discrepancies .

Q. What strategies mitigate side reactions during alkylation in the synthesis of this compound?

  • Methodological Answer :
  • Controlled Reactivity : Use bulky bases (e.g., K₂CO₃) to minimize over-alkylation.
  • Temperature Optimization : Lower reaction temperatures (e.g., 0–5°C) reduce dimerization byproducts.
  • Evidence-Based Insight : In spirocyclic syntheses, substituting bromomethyl with chloromethyl groups reduced unwanted cross-coupling by 30% .

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Screen against tuberculosis targets (e.g., Mycobacterium tuberculosis enoyl reductase) using AutoDock Vina.
  • ADMET Profiling : Predict bioavailability via SwissADME, leveraging logP (estimated 1.2–1.5) and topological polar surface area (~40 Ų) .
  • Validation : Compare with structurally related antibiotics (e.g., TBI-223) to infer potency .

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